2-Methylcyclohexanol

Gas Chromatography Analytical Chemistry Method Development

Problem: Generic methylcyclohexanol isomers cause unpredictable stereochemistry, compromising metabolic and synthetic reproducibility. Solution: 2-Methylcyclohexanol (cis/trans mixture) provides a thermodynamically controlled conformational environment via the 1,2-methyl-hydroxyl interaction. Key advantages: • Predictable trans-equatorial-gauche preference ensures high diastereoselectivity in esterification and etherification. • Unique metabolic convergence to a single trans-alcohol conjugate enables reliable ADH/phase II probe studies. • Supplied as ≥99% (GC) equilibrium mixture; in stock for immediate global shipment under UN 2617 (Class 3) ambient conditions.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 583-59-5
Cat. No. B165396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexanol
CAS583-59-5
SynonymsHexahydro-o-cresol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCCCC1O
InChIInChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
InChIKeyNDVWOBYBJYUSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexanol Baseline Profile


2-Methylcyclohexanol (CAS 583-59-5) is a secondary alicyclic alcohol derived from cyclohexane, characterized by a methyl substitution at the ortho-position relative to the hydroxyl group [1]. Commercially, it is typically supplied as an equilibrium mixture of its cis and trans diastereomers . The compound presents as a colorless, viscous liquid with a characteristic mild odor, exhibiting limited water solubility (slightly miscible) while freely miscible with common organic solvents such as alcohols and ethers [2]. As a flammable liquid (Flash Point: 58-62°C, UN 2617, Hazard Class 3), it serves primarily as a chemical intermediate and specialty solvent in industrial and research applications [3].

Isomer mixture Supplied as equilibrium cis/trans mixture for stereoselective synthesis workflows
Specialty solvent Used as co-solvent in enzymatic assays and organic reactions
Metabolism probe Unique stereospecific metabolic pathway yielding trans-alcohol conjugate

2-Methylcyclohexanol Irreplaceability in Synthesis


The class of methylcyclohexanols comprises several positional and stereoisomers (including 1-, 2-, 3-, and 4-methylcyclohexanol), each exhibiting distinct conformational preferences and physicochemical properties [1]. These fundamental differences, such as the 1,2-interaction in 2-methylcyclohexanol that strongly dictates its stereochemistry and reactivity, are not present in 3- or 4-methyl isomers, which have different spatial arrangements and internal energies [2]. In biological systems, this translates to divergent metabolic fates: 2-methylcyclohexanol is uniquely processed and excreted as a conjugated trans-isomer, whereas 3- and 4-methyl isomers follow different reductive pathways leading to cis or trans conjugates, respectively [3]. Consequently, substituting 2-methylcyclohexanol with another isomer will alter reaction kinetics, product stereochemistry, and in vivo metabolic outcomes, making generic interchange impossible without compromising reproducibility.

Conformational mismatch
2-methyl favors trans-equatorial-gauche; 3- or 4-isomers adopt different ground-state geometries, altering reaction stereochemistry.
Metabolic pathway divergence
2-methyl is excreted as trans-conjugate; 3-methyl yields cis-conjugate, and 4-methyl gives trans-conjugate via distinct pathways.
Analytical differentiation
GC retention index and chromatographic behavior differ among isomers, risking misidentification if substituted.

2-Methylcyclohexanol Comparative Evidence


GC Retention Index

For analytical method development, the Kovats Retention Index (RI) is a critical, system-independent metric for peak identification. 2-Methylcyclohexanol has a defined RI of 941 on a standard non-polar SE-30 capillary column [1]. This value is distinct from its positional isomers (e.g., 3-methylcyclohexanol and 4-methylcyclohexanol), which have different chromatographic behaviors and retention times. Using a generic 'methylcyclohexanol' without confirming the RI could lead to misidentification or co-elution issues. The specific RI of 941 provides a verifiable, quantitative benchmark for quality control and analytical method validation.

Kovats RI
Cross-study comparable
941
Distinct from other methylcyclohexanols; enables peak identification in GC workflows.
SE-30 column; J. Chromatogr. 436:137
Gas Chromatography Analytical Chemistry Method Development

Metabolic Stereospecificity

In biological systems, the metabolic fate of methylcyclohexanols is highly stereoselective. A key differentiating factor is that both racemic cis-2-methylcyclohexanol, trans-2-methylcyclohexanol, and 2-methylcyclohexanone are all excreted in rabbits as the conjugated glucuronide of the thermodynamically more stable (+)-trans-2-methylcyclohexanol [1]. This contrasts sharply with 3-methylcyclohexanol, which is excreted as the cis-isomer, and 4-methylcyclohexanol, which is excreted as the trans-isomer [1]. This means that irrespective of the starting 2-substituted material, the body processes it into the trans-2-alcohol conjugate, a pathway not shared by the 3- or 4-methyl isomers.

Metabolic end-product
Head-to-head
2-methyl → trans-conjugate
3-methyl → cis-conjugate
4-methyl → trans-conjugate
Non-interchangeable stereochemical outcome; supports stereoselective metabolism studies.
Rabbit model; urinary glucuronide analysis
Drug Metabolism Pharmacokinetics Toxicology Biocatalysis

Conformational Stability

The reactivity and physical properties of 2-methylcyclohexanol are governed by its conformational preferences. Computational studies using ab initio methods indicate that 2-methylcyclohexanol, unlike 3-methylcyclohexanol, exhibits a strong thermodynamic preference for a specific conformation (trans-equatorial-gauche), driven by the 1,2-interaction between the methyl and hydroxyl groups [1]. In contrast, 3-methylcyclohexanol prefers a different conformation (cis-equatorial-gauche) due to its different substitution pattern [1]. This intrinsic difference in ground-state geometry dictates its chemical behavior, including the stereoselectivity of reactions like dehydration, which yields a specific mixture of 1-methyl and 3-methylcyclohexenes, not the same product distribution as from other isomers .

Preferred conformation
Cross-study comparable
2-methyl: trans-equatorial-gauche
3-methyl: cis-equatorial-gauche
Ground-state geometry dictates reaction stereoselectivity; explains unique product distributions.
Ab initio computational modeling
Computational Chemistry Physical Organic Chemistry Molecular Modeling

2-Methylcyclohexanol Application Scenarios


Stereoselective Synthesis Routes

The intrinsic preference of 2-methylcyclohexanol for a trans-equatorial-gauche conformation provides a predictable stereochemical environment for reactions such as esterification, etherification, and oxidation [1]. This is crucial for chemists designing synthetic routes to specific diastereomers, where the 1,2-interaction in 2-methylcyclohexanol offers a different and more constrained transition state than the more flexible 3- or 4-methyl isomers, leading to higher diastereoselectivity in the formation of products like 2-methylcyclohexyl esters .

In Vivo Metabolism & Toxicology

The unique metabolic conversion of 2-methylcyclohexanol—where all starting isomers (cis, trans, and the ketone) converge to a single trans-alcohol conjugate in vivo—makes it an invaluable probe for studying stereoselective metabolism, alcohol dehydrogenase (ADH) activity, and phase II conjugation pathways [1]. This contrasts with 3- and 4-methylcyclohexanols, which follow different stereochemical routes [1]. Researchers in drug metabolism and toxicology can use this compound to investigate the body's handling of cyclic secondary alcohols and to develop predictive models for xenobiotic processing .

Solvent for Epoxide Hydrolase Assays

2-Methylcyclohexanol has been specifically utilized as a co-solvent in studies investigating the effect of organic solvents on the activity of epoxide hydrolase, an important enzyme in detoxification pathways [1]. Its moderate hydrophobicity (LogP ~1.83) and slight water miscibility allow it to effectively solubilize hydrophobic substrates while maintaining some compatibility with aqueous enzymatic systems, a balance not easily achieved with more polar (e.g., methanol) or more lipophilic (e.g., cyclohexane) solvents . Its established use in this specific biochemical context makes it a preferred solvent for similar enzymatic studies.

Application
Selection Property
Validation Focus
Stereoselective synthesis
Conformational bias (trans-equatorial-gauche)
Diastereoselectivity in reaction outcomes
In vivo metabolism & toxicology
Stereospecific metabolic pathway
Trans-alcohol conjugate formation
Epoxide hydrolase assay co-solvent
Moderate hydrophobicity and water miscibility
Enzyme activity in aqueous-organic mixtures

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